
N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine
Overview
Description
N-Benzyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS: 189250-15-5) is a chlorinated triazine derivative with a benzyl substituent on one of its amino groups. The compound features a 1,3,5-triazine core substituted with a chlorine atom at position 6, two amino groups at positions 2 and 4, and a benzyl group attached to one of the amino moieties. Synthetic routes typically involve nucleophilic substitution reactions on chlorotriazine precursors, as described in protocols for analogous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with benzylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The general reaction scheme is as follows:
- Dissolve cyanuric chloride in DMF.
- Add benzylamine dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions: Formation of various substituted triazines depending on the nucleophile used.
Oxidation and reduction: Formation of oxidized or reduced derivatives of the triazine ring.
Hydrolysis: Formation of benzylamine and corresponding carboxylic acids.
Scientific Research Applications
N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives are widely studied due to their structural versatility and applications in agrochemicals, pharmaceuticals, and materials science. Below is a detailed comparison of N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine with structurally related compounds, supported by data from diverse sources.
Structural and Functional Comparisons
*Inferred based on structural analysis.
Physicochemical Properties
- Solubility : Simazine and Terbuthylazine exhibit low water solubility (6–8 mg/L), favoring herbicidal activity in soil . The benzyl-substituted derivative likely shares low polarity due to its aromatic substituent.
- Stability : Chlorotriazines are generally stable under acidic conditions but hydrolyze in alkaline environments, releasing chloride ions .
Biological Activity
N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antitubercular, antioxidant, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound belongs to the triazine family of compounds. Its structure can be represented as follows:
This compound features a triazine ring substituted with a benzyl group and a chlorine atom, contributing to its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazines exhibit potent anticancer properties. For example:
- Compound 4f (a derivative related to this compound) showed significant antiproliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 6.25 µM, outperforming imatinib (IC50 = 35.50 µM) as a control .
- The mechanism involves inhibiting cell migration and invasion while promoting apoptosis in cancer cells .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4f | MDA-MB-231 | 6.25 | Inhibits migration and invasion |
4k | MDA-MB-231 | 8.18 | Induces apoptosis |
Imatinib | MDA-MB-231 | 35.50 | Tyrosine kinase inhibition |
Antitubercular Activity
The efficacy of triazines against tuberculosis has been explored extensively. In particular:
- Compounds similar to N-benzyl-6-chloro-1,3,5-triazine were evaluated for their ability to inhibit Mycobacterium tuberculosis growth. One derivative exhibited a minimum inhibitory concentration (MIC) of 150 nM against resistant strains .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research has indicated that:
- N-benzyl-6-chloro-1,3,5-triazine derivatives demonstrated strong free radical scavenging activity. For instance, one study reported an IC50 value of 7.12 µg/mL in DPPH radical scavenging assays .
Anti-inflammatory Activity
The anti-inflammatory potential of triazines has also been documented:
- Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations significantly lower than conventional anti-inflammatory drugs like dexamethasone .
Case Study 1: Anticancer Evaluation
In a controlled study involving various triazine derivatives including this compound:
- The compounds were tested against multiple cancer cell lines (HeLa and A498), revealing that some derivatives had superior activity compared to established chemotherapeutics .
Case Study 2: Antitubercular Effectiveness
A research initiative assessed the impact of triazines on resistant strains of tuberculosis:
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine to maximize yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on a chlorinated triazine core. For example, reacting 2,4-dichloro-6-substituted-1,3,5-triazine with benzylamine under controlled conditions. Modifications to reported protocols (e.g., solvent choice, stoichiometry, and temperature) are critical. demonstrates that using ODCB (o-dichlorobenzene) with AlCl₃ as a catalyst at elevated temperatures (~120°C) facilitates efficient substitution . Yields vary depending on substituents; for instance, derivatives with electron-donating groups (e.g., morpholino) achieved ~45% yield, while electron-withdrawing substituents (e.g., trifluoromethyl) resulted in lower yields (~28%) . Key Parameters :
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | ODCB or chlorobenzene | Enhances solubility/reactivity |
Catalyst | AlCl₃ | Facilitates electrophilic substitution |
Temperature | 120–140°C | Balances reaction rate/degradation |
Stoichiometry (amine) | 1.2–1.5 equivalents | Minimizes byproducts |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while NH protons (if present) resonate at δ 5.5–6.0 ppm .
- IR Spectroscopy : The triazine ring’s C=N stretching vibrations occur at ~1550–1600 cm⁻¹, and NH stretches (if deprotonated) appear at ~3300–3500 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict activation energies, intermediate stability, and regioselectivity. For example, ICReDD’s workflow integrates computational screening to identify optimal catalysts and solvents, reducing trial-and-error experimentation . Key steps:
Modeling : Use software like Gaussian or ORCA to simulate substitution mechanisms.
Data Mining : Apply machine learning to historical reaction data (e.g., yield vs. solvent polarity trends).
Validation : Compare computational predictions with small-scale lab experiments .
Case Study : AlCl₃ was computationally validated as a catalyst for Friedel-Crafts-type substitutions in triazine systems, aligning with experimental results .
Q. How can researchers resolve contradictions in biological activity data for triazine-diamine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative efficacy) may arise from structural analogs, solubility issues, or assay variability. Strategies include:
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
- Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines to account for tissue-specific effects .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates, which may explain inconsistent in vivo/in vitro results .
Example : Derivatives with bulky substituents (e.g., biphenyl groups) showed reduced aqueous solubility but improved membrane permeability, complicating activity comparisons .
Q. What experimental frameworks are recommended for studying resistance mechanisms to triazine-based compounds in biological systems?
- Methodological Answer :
- Genomic Profiling : Perform RNA-seq or CRISPR screens to identify upregulated efflux pumps (e.g., ABC transporters) or metabolic bypass pathways .
- Proteomic Analysis : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify target protein expression changes in resistant strains .
- Combination Therapy Screening : Test synergies with inhibitors (e.g., verapamil for efflux pumps) to reverse resistance .
Q. Data-Driven Research Design
Q. How to design a high-throughput screening (HTS) pipeline for triazine-diamine derivatives?
- Methodological Answer :
- Library Design : Use combinatorial chemistry to generate analogs with varied substituents (e.g., aryl, alkyl, heterocyclic groups) .
- Automated Synthesis : Employ robotic platforms for parallel reactions (e.g., 96-well plates) .
- Multi-Parameter Screening : Integrate assays for cytotoxicity, solubility, and target binding (e.g., fluorescence polarization for kinase inhibition) .
Table : Example HTS Workflow
Stage | Tools/Assays | Output Metrics |
---|---|---|
Synthesis | Chemspeed Accelerator SLT-II | Yield, purity (HPLC) |
Solubility Screening | Nephelometry (96-well format) | µg/mL solubility |
Bioactivity | CellTiter-Glo® Luminescence | IC₅₀, selectivity index |
Q. Safety and Handling Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential chloride gas release .
- Waste Disposal : Quench residual AlCl₃ with ice-water mixtures before disposal .
- Toxicity Testing : Perform acute toxicity assays (e.g., LD₅₀ in rodents) prior to in vivo studies .
Properties
IUPAC Name |
2-N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDWOOUKAMFWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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